molecular formula C14H11FN2O2S B7638506 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No. B7638506
M. Wt: 290.31 g/mol
InChI Key: JMJJHKKUSCWVQV-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidines. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been shown to inhibit the growth and proliferation of cancer cells, which is another desirable effect for anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its potent anticancer activity, its unique chemical structure, and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Studies to determine the potential applications of the compound in the treatment of other diseases.
4. Studies to optimize the pharmacokinetic properties of the compound.
5. Studies to determine the potential side effects of the compound.
6. Development of analogs of the compound with improved pharmacological properties.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. The compound has been extensively studied for its potent anticancer activity and its potential applications in the treatment of neurodegenerative disorders. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one involves a multi-step process. The starting material for the synthesis is 5-fluoro-2-methoxybenzaldehyde, which is reacted with thiourea to form 5-fluoro-2-methoxyphenyl)thiourea. This compound is then reacted with 2-bromoacetyl bromide to form 3-[(5-Fluoro-2-methoxyphenyl)methyl]thiourea. Finally, this compound is cyclized using potassium carbonate to form this compound.

Scientific Research Applications

The compound 3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to have potent anticancer activity against various cancer cell lines. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-[(5-fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S/c1-19-12-3-2-10(15)6-9(12)7-17-8-16-13-11(14(17)18)4-5-20-13/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJJHKKUSCWVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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